3-(5-Chlorothiophen-2-yl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
Description
3-(5-Chlorothiophen-2-yl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based hydrazone derivative. Its structure comprises:
- A 2-hydroxybenzylidene hydrazide group at the N'-position, contributing to hydrogen-bonding capacity and metal-chelation properties .
- A central pyrazole core, a heterocyclic scaffold known for diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities .
This compound has been studied for its apoptosis-inducing effects in A549 lung cancer cells, attributed to its ability to disrupt cellular pathways via interactions with biomolecular targets . Its synthesis typically involves condensation of pyrazole-5-carbohydrazide with substituted aldehydes under acidic or reflux conditions .
Properties
CAS No. |
303106-97-0 |
|---|---|
Molecular Formula |
C15H11ClN4O2S |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H11ClN4O2S/c16-14-6-5-13(23-14)10-7-11(19-18-10)15(22)20-17-8-9-3-1-2-4-12(9)21/h1-8,21H,(H,18,19)(H,20,22)/b17-8+ |
InChI Key |
KXTIKWSWVFZRKF-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-N’-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 5-chlorothiophene-2-carboxylic acid hydrazide with 2-hydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially converting it to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-(5-Chlorothiophen-2-yl)-N’-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. It has been studied for its ability to inhibit specific enzymes or receptors, which could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings. Its unique properties can be exploited to create materials with specific characteristics.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-N’-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications and Pharmacological Effects
The biological and physicochemical properties of pyrazole-carbohydrazide derivatives are highly sensitive to substituent variations. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Observations:
- Hydroxyl vs. Methoxy Groups : The hydroxyl group in the target compound enhances solubility and hydrogen-bonding interactions, critical for binding to cellular targets (e.g., kinases or DNA). Methoxy analogs exhibit higher lipophilicity, favoring membrane permeability but reducing aqueous solubility .
- Aromatic Substituents : Furan and thiophene derivatives show distinct electronic profiles. The thiophene analog’s sulfur atom may facilitate metal coordination, useful in sensor design , while furan’s oxygen improves resonance stability .
- Bulkier Groups : Compounds with 2-chlorobenzyloxy or tert-butyl groups (e.g., A1H7 in ) demonstrate reduced solubility but improved metabolic stability .
Anticancer Activity
The target compound’s apoptosis-inducing activity in A549 cells (IC₅₀ ~12 μM) outperforms analogs like 3-(2,4-dichlorophenyl)-N'-(2-oxoindol-3-yl)-1H-pyrazole-5-carbohydrazide, which showed weaker growth inhibition (IC₅₀ >50 μM) . Structural factors influencing efficacy include:
- Hydroxybenzylidene vs. Oxoindolylidene : The hydroxybenzylidene group’s planar structure facilitates intercalation or groove binding to DNA, whereas the oxoindole group’s steric bulk may hinder target access .
- Chlorothiophene vs. Dichlorophenyl : The chlorothiophene moiety’s electron-withdrawing nature enhances electrophilic reactivity, promoting covalent interactions with cellular nucleophiles .
Biological Activity
3-(5-Chlorothiophen-2-yl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's structure, synthesis, biological activities, and relevant research findings.
Structural Information
The molecular formula of the compound is with a molecular weight of 344.79 g/mol. The structure features a pyrazole core, a thiophene ring, and a hydroxybenzylidene group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁ClN₄O₂S |
| Molecular Weight | 344.79 g/mol |
| CAS Number | 135547218 |
Synthesis
The synthesis of this compound typically involves the condensation reaction between 5-chlorothiophen-2-carboxylic acid derivatives and hydrazine derivatives, followed by further reactions to introduce the hydroxybenzylidene moiety.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives, including those similar to this compound. For instance, derivatives with similar structures have shown significant inhibition against various coronaviruses, including SARS-CoV-2. The mechanism of action is believed to involve interference with viral replication processes.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. In vitro assays have demonstrated effectiveness against several bacterial strains, indicating potential as an antibacterial agent.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress-related diseases.
Case Studies and Research Findings
- Antiviral Screening :
-
Antimicrobial Evaluation :
- A series of pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the pyrazole ring enhanced antibacterial activity, suggesting that modifications to the structure could optimize efficacy .
-
Antioxidant Studies :
- Compounds with similar scaffolds were assessed for their ability to scavenge free radicals in various assays. Results showed that these compounds could effectively reduce oxidative stress markers in cellular models, supporting their potential use in therapeutic applications targeting oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
